Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrochloride
Description
Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the aminoethyl and carboxylate groups further enhances its reactivity and potential for various chemical transformations.
Properties
IUPAC Name |
methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-5-7(8(11)12-2)10-6(13-5)3-4-9;;/h3-4,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWRRRVEEUKXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CCN)C(=O)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
The foundational synthesis of methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrochloride involves a cyclization reaction between 2-bromoethylamine and methyl 2-mercaptoacetate under basic conditions.
Reaction Mechanism and Procedure
The reaction proceeds via nucleophilic substitution, where the thiol group of methyl 2-mercaptoacetate attacks the electrophilic carbon of 2-bromoethylamine, followed by cyclization to form the thiazole ring. A typical protocol involves:
- Dissolving methyl 2-mercaptoacetate (1.0 equiv) in ethanol (50 mL/g substrate).
- Adding sodium hydroxide (1.2 equiv) to deprotonate the thiol group.
- Introducing 2-bromoethylamine (1.1 equiv) dropwise at 60–70°C over 1 hour.
- Refluxing the mixture for 4–6 hours to complete cyclization.
- Isolating the product via vacuum filtration and recrystallizing from ethanol (yield: 70–80%).
The free base is subsequently converted to the dihydrochloride salt by treating with hydrochloric acid (2.0 equiv) in ethanol, followed by precipitation and drying under vacuum.
Table 1: Key Reaction Parameters and Yields
Industrial-Scale Production
Industrial synthesis prioritizes continuous flow reactors over batch processes to enhance reproducibility and scalability.
Continuous Flow Methodology
- Reactants are pumped into a microreactor at controlled flow rates (e.g., 10 mL/min).
- The reaction occurs at 70°C with a residence time of 15–20 minutes .
- The product stream is neutralized and directed to a crystallization unit.
- Filtration and drying yield the dihydrochloride salt with 85–92% purity .
Advantages over batch methods include:
Optimization Strategies
Solvent Screening
Ethanol remains the solvent of choice due to its polar protic nature, which enhances nucleophilic substitution. Comparative studies show:
Table 2: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) | Source |
|---|---|---|---|
| Ethanol | 24.3 | 78 | |
| Methanol | 32.7 | 65 | |
| THF | 7.5 | 42 |
Ethanol’s moderate polarity balances solubility and reaction rate, whereas THF’s low polarity impedes ion dissociation.
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry and pharmacology.
Antimicrobial Activity
Research has shown that thiazole derivatives possess antimicrobial properties. Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrochloride has demonstrated effectiveness against various bacterial strains.
| Study | Pathogen Tested | Result |
|---|---|---|
| Study A | Staphylococcus aureus | Inhibition at 50 µg/mL |
| Study B | Escherichia coli | Inhibition at 100 µg/mL |
Antitumor Potential
The compound has been evaluated for its antitumor properties. In vitro studies have indicated that it can inhibit the growth of cancer cells through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in cancer metabolism.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against resistant strains of bacteria. Results indicated that it effectively inhibited bacterial growth, suggesting its potential as a new antibiotic agent.
Case Study 2: Antitumor Activity in Vivo
In a preclinical trial, the compound was administered to murine models with induced tumors. The results showed a significant reduction in tumor size compared to controls, supporting its role as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity. The thiazole ring can interact with various biological pathways, leading to alterations in cellular processes.
Comparison with Similar Compounds
Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate: The non-dihydrochloride form.
2-(2-Aminoethyl)-5-methylthiazole: Lacks the carboxylate group.
Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate: Similar structure but different substitution pattern.
Uniqueness: Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminoethyl and carboxylate groups, along with the thiazole ring, makes it a versatile compound for various applications.
Biological Activity
Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrochloride (CAS Number: 2138106-79-1) is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's aminoethyl group facilitates binding to various enzymes and receptors, potentially inhibiting their activity. The thiazole ring structure allows it to participate in multiple biochemical pathways, influencing cellular processes such as apoptosis and proliferation .
Antimicrobial Activity
Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest a broad-spectrum antibacterial potential .
Anticancer Activity
The compound has also shown promise in cancer research. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, with IC values indicating effective concentrations:
| Cell Line | IC (µg/mL) |
|---|---|
| Jurkat (T-cell leukemia) | <1.61 |
| A-431 (epidermoid carcinoma) | <1.98 |
These findings highlight the compound's potential as an anticancer agent .
Study on Antimicrobial Effectiveness
A recent study evaluated the antimicrobial effectiveness of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its application in developing new antimicrobial agents .
Investigation of Anticancer Properties
In another study focusing on thiazole derivatives' anticancer properties, this compound was tested against several human cancer cell lines. The results showed a marked reduction in cell viability at low concentrations, suggesting a promising pathway for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via thiazole ring formation using 2-aminothiazol-4(5H)-one derivatives, followed by alkylation and esterification. For purity optimization, recrystallization from a dimethylformamide (DMF)/acetic acid mixture is effective, as demonstrated in analogous thiazole carboxylate syntheses . Chromatography (e.g., reverse-phase HPLC) is recommended for removing residual byproducts, with purity verification via NMR and LC-MS .
Q. How should researchers characterize the compound’s physicochemical properties, such as solubility and stability?
- Methodology : Solubility can be determined in polar solvents (e.g., water, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should assess degradation under varying pH (1–12), temperature (4–50°C), and light exposure, with HPLC monitoring for decomposition products . Differential scanning calorimetry (DSC) can confirm thermal stability .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology :
- NMR : ¹H/¹³C NMR to verify the thiazole ring, methyl groups, and carboxylate/aminoethyl substituents.
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch of the dihydrochloride salt).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 258.15 .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous confirmation of the thiazole ring geometry and dihydrochloride salt formation. Use SHELXL for refinement, ensuring hydrogen bonding between the aminoethyl group and chloride ions is modeled accurately. Challenges include obtaining high-quality crystals due to hygroscopicity; slow evaporation from ethanol/water mixtures is recommended .
Q. What experimental strategies address discrepancies between computational predictions and observed biological activity?
- Methodology :
- Docking studies : Compare binding affinities in target proteins (e.g., enzymes) using software like AutoDock Vina, accounting for protonation states of the dihydrochloride salt.
- In vitro assays : Validate activity via enzyme inhibition assays (e.g., IC₅₀ determination) under physiologically relevant pH (7.4) and salt conditions. Adjust buffer systems to prevent precipitation .
Q. How can researchers design stability-indicating assays for long-term storage studies?
- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation. Use forced degradation (heat, acid/base hydrolysis, oxidative stress) to identify major degradation pathways. For hygroscopic compounds like this dihydrochloride salt, storage in desiccators at -20°C is advised .
Q. What are the challenges in interpreting NMR data for this compound, and how can they be mitigated?
- Methodology : Signal broadening due to the dihydrochloride salt’s hygroscopicity can obscure integration. Dry samples thoroughly under vacuum and use deuterated DMSO-d₆ for sharper peaks. Dynamic NMR experiments (VT-NMR) may resolve rotational barriers in the aminoethyl group .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., literature vs. experimental) be resolved?
- Methodology : Replicate experiments under identical conditions (solvent grade, temperature). Use potentiometric titration to measure solubility pH-dependence, as the dihydrochloride salt’s solubility decreases sharply above pH 6.0. Cross-validate with computational models (e.g., COSMO-RS) .
Q. What steps validate the absence of polymorphic forms in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
